molecular formula C21H19N3O4 B2654270 N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 886949-79-7

N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2654270
CAS RN: 886949-79-7
M. Wt: 377.4
InChI Key: YNQUZKBPSQHMOU-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, also known as CBP501, is a synthetic compound that has been found to have potential applications in cancer treatment. It is a small molecule that has been shown to enhance the effects of chemotherapy drugs, making them more effective in killing cancer cells.

Scientific Research Applications

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Benzofuran derivatives, including structures similar to N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These compounds show potential for the treatment of various diseases by interfering with DNA repair mechanisms (Lee et al., 2012).

Cardiotonic Agents

Similar pyrrolidine derivatives have been explored for their cardiotonic activity, indicating potential applications in heart-related conditions. The modifications in the pyrrolidine moiety, as seen in compounds related to this compound, influence their biological activity, offering insights into designing more effective cardiotonic drugs (Nate et al., 1987).

Synthesis of Pyrrolo[1,2-a]pyrimidinediones

The reactivity of carboxamide derivatives in synthesizing complex heterocyclic structures such as pyrrolo[1,2-a]pyrimidinediones has been documented. This showcases the versatility of this compound-like compounds in synthesizing pharmacologically relevant molecules (Stájer et al., 2006).

N-Heterocyclic Carbene-Gold(I)-Catalyzed Reactions

The ability of similar compounds to participate in N-heterocyclic carbene-gold(I)-catalyzed reactions underscores their potential in the synthesis of complex organic molecules. This opens up avenues for creating bioactive molecules with pyrrolidine, tetrahydrofuran, and imidazolidin-2-one structures (Zhu et al., 2013).

Ring Opening Reactions

Compounds structurally related to this compound have been utilized in ring-opening reactions to produce novel organic structures such as dibenzoxanthenes and calixarenes. These reactions highlight the potential of such compounds in organic synthesis and material science (Gazizov et al., 2015).

Designing Antibacterial Agents

Derivatives of pyrrolidine carboxamides, including those structurally similar to this compound, have shown promise as antibacterial agents. Their synthesis and biological evaluation indicate potential applications in combating bacterial infections (Palkar et al., 2017).

Non-Linear Optical (NLO) Properties

Some benzofuran derivatives exhibit significant non-linear optical properties, suggesting applications in optical and photonic technologies. The synthesis and characterization of such compounds, including molecular docking studies, indicate their potential in developing new materials for technological applications (Jayarajan et al., 2019).

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)21(27)23-18-15-4-2-3-5-16(15)28-19(18)20(22)26/h2-9,13H,10-11H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQUZKBPSQHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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